molecular formula C10H14N4O B2577497 1-[3-(Triazol-1-ylmethyl)pyrrolidin-1-yl]prop-2-en-1-one CAS No. 2185980-55-4

1-[3-(Triazol-1-ylmethyl)pyrrolidin-1-yl]prop-2-en-1-one

Cat. No. B2577497
CAS RN: 2185980-55-4
M. Wt: 206.249
InChI Key: DBRMVUPQRLTENG-UHFFFAOYSA-N
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Description

The compound “1-[3-(Triazol-1-ylmethyl)pyrrolidin-1-yl]prop-2-en-1-one” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . It also contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The molecule also has a prop-2-en-1-one group, which is a carbon chain with a double bond and a carbonyl group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a library of novel pyrrolidine-triazole-aurone hybrids was successfully designed and synthesized . The structures of all the synthesized hybrid aurones were confirmed based on their spectral (FT-IR, 1H NMR, 13C NMR) and HRMS data .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a triazole ring attached to a pyrrolidine ring via a methylene bridge. The pyrrolidine ring is further attached to a prop-2-en-1-one group .

properties

IUPAC Name

1-[3-(triazol-1-ylmethyl)pyrrolidin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O/c1-2-10(15)13-5-3-9(7-13)8-14-6-4-11-12-14/h2,4,6,9H,1,3,5,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBRMVUPQRLTENG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(C1)CN2C=CN=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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